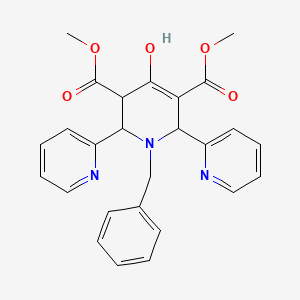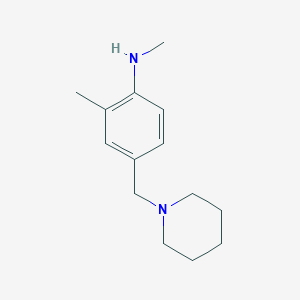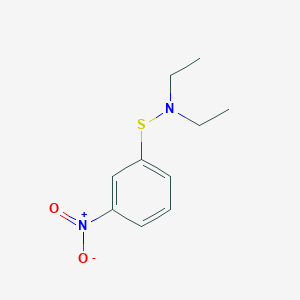
N-ethyl-N-(3-nitrophenyl)sulfanylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N-(3-nitrophenyl)sulfanylethanamine is an organosulfur compound characterized by the presence of a sulfur-nitrogen bond. This compound is part of a broader class of sulfenamides, which are known for their diverse applications in pharmaceuticals, agrochemicals, and polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(3-nitrophenyl)sulfanylethanamine typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, making it an efficient and environmentally friendly process . The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or iodine in the presence of a base like sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and reduces waste generation. The use of catalysts such as transition metal complexes can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-(3-nitrophenyl)sulfanylethanamine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides and sulfones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: N-ethyl-N-(3-aminophenyl)sulfanylethanamine.
Substitution: Various N-alkyl or N-aryl derivatives.
Scientific Research Applications
N-ethyl-N-(3-nitrophenyl)sulfanylethanamine has found applications in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological thiols.
Medicine: Explored for its potential use in drug design, particularly in the development of new antibiotics and anticancer agents.
Industry: Utilized as a vulcanization accelerator in the rubber industry.
Mechanism of Action
The mechanism by which N-ethyl-N-(3-nitrophenyl)sulfanylethanamine exerts its effects involves the interaction of its sulfur-nitrogen bond with various molecular targets. This interaction can lead to the formation of reactive intermediates that can modify biological molecules such as proteins and nucleic acids. The nitro group can also participate in redox reactions, further contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
N-ethyl-N-(3-aminophenyl)sulfanylethanamine: A reduced form of the compound with an amino group instead of a nitro group.
N-ethyl-N-(3-methoxyphenyl)sulfanylethanamine: A derivative with a methoxy group instead of a nitro group.
Uniqueness
N-ethyl-N-(3-nitrophenyl)sulfanylethanamine is unique due to the presence of both a nitro group and a sulfur-nitrogen bond. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
61076-30-0 |
|---|---|
Molecular Formula |
C10H14N2O2S |
Molecular Weight |
226.30 g/mol |
IUPAC Name |
N-ethyl-N-(3-nitrophenyl)sulfanylethanamine |
InChI |
InChI=1S/C10H14N2O2S/c1-3-11(4-2)15-10-7-5-6-9(8-10)12(13)14/h5-8H,3-4H2,1-2H3 |
InChI Key |
RJBSNRVRNPOWDA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)SC1=CC=CC(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



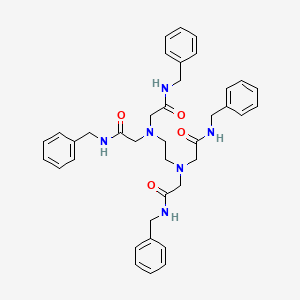
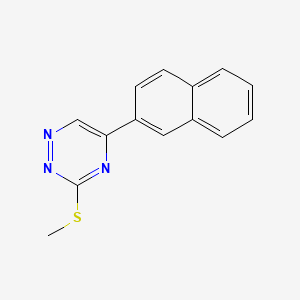

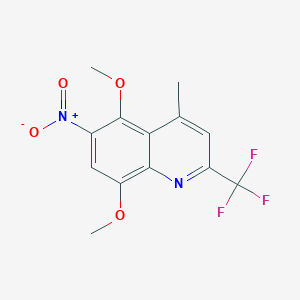
![4-[3-(4-aminophenyl)phenyl]aniline](/img/structure/B14009105.png)
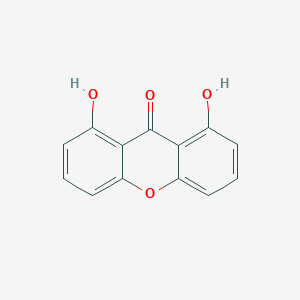
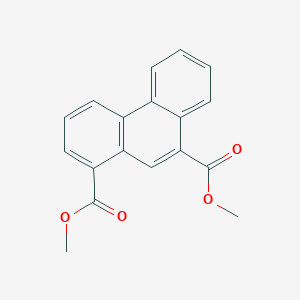
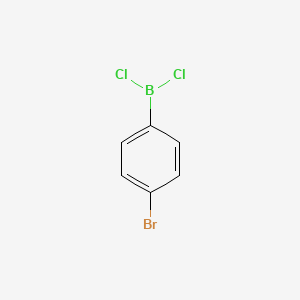
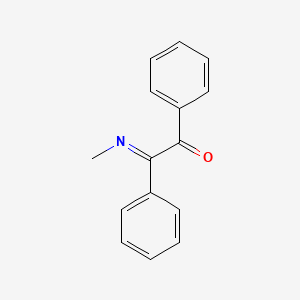
![1-Piperidinecarboxylic acid, 4-[4-[(2,6-dioxo-3-piperidinyl)amino]phenyl]-, 1,1-dimethylethyl ester](/img/structure/B14009132.png)
![Ethyl 5,7-dichloroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B14009137.png)
